molecular formula C13H19NO2 B1369894 1-(3-Phenoxypropyl)pyrrolidin-3-ol

1-(3-Phenoxypropyl)pyrrolidin-3-ol

Cat. No.: B1369894
M. Wt: 221.29 g/mol
InChI Key: KIUASISHLQHVBW-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)pyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 3-phenoxypropyl side chain. Its molecular formula is C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol).

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(3-phenoxypropyl)pyrrolidin-3-ol

InChI

InChI=1S/C13H19NO2/c15-12-7-9-14(11-12)8-4-10-16-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2

InChI Key

KIUASISHLQHVBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Phenoxypropyl)piperidin-3-amine
  • Structure : Replaces pyrrolidine with a six-membered piperidine ring and substitutes the hydroxyl group with an amine.
  • Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol) .
  • Functional Group: The amine group increases basicity and hydrogen-bonding capacity compared to the hydroxyl group, which may enhance solubility in acidic environments.
  • Status : Discontinued commercially, suggesting challenges in synthesis, stability, or efficacy compared to pyrrolidine-based analogs .
3-(3-Hydroxypropyl)pyridin-4-ol
  • Structure : Features a pyridine ring (aromatic, nitrogen-containing) instead of pyrrolidine, with a hydroxypropyl substituent.
  • Molecular Formula: C₈H₁₁NO₂ (MW: 153.18 g/mol) .
  • Key Differences :
    • Aromaticity : Pyridine’s aromatic system confers distinct electronic properties, enhancing resonance stability and altering binding interactions.
    • Polarity : The hydroxyl group’s position on the pyridine ring may reduce steric hindrance compared to the pyrrolidine analog.
1-(3-{[(2-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one
  • Structure: Includes a chlorophenyl-substituted amine and a ketone (pyrrolidinone) instead of a hydroxyl group.
  • Molecular Formula : C₁₅H₂₀ClN₂O₂ (MW: 299.79 g/mol) .
  • Key Differences: Substituent Effects: The chlorophenyl group increases lipophilicity and may enhance membrane permeability.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Aromaticity LogP (Predicted)
1-(3-Phenoxypropyl)pyrrolidin-3-ol 221.30 Hydroxyl, Phenoxypropyl No ~2.1
1-(3-Phenoxypropyl)piperidin-3-amine 234.34 Amine, Phenoxypropyl No ~2.5
3-(3-Hydroxypropyl)pyridin-4-ol 153.18 Hydroxyl, Pyridine Yes ~0.8
1-(3-{[(2-Chlorophenyl)methyl]amino}-propyl)pyrrolidin-2-one 299.79 Ketone, Chlorophenyl No ~3.2

Notes:

  • LogP: The phenoxypropyl group in the target compound contributes to moderate lipophilicity (LogP ~2.1), whereas chlorophenyl substitution increases LogP significantly (~3.2) .
  • Aromaticity : Pyridine derivatives (e.g., 3-(3-hydroxypropyl)pyridin-4-ol) exhibit higher polarity and lower LogP due to aromatic nitrogen .

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